Cinchonanium, 9-hydroxy-1-(phenylmethyl)-, chloride, (9S)-

Catalog No.
S683882
CAS No.
69221-14-3
M.F
C26H29ClN2O
M. Wt
421.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinchonanium, 9-hydroxy-1-(phenylmethyl)-, chlorid...

N-Benzylcinchoninium chloride (BCNC) addresses the pain of achieving high enantiomeric excess in biphasic reactions without chromatography. - Drives >99% ee in resolution of racemic omeprazole via diastereomeric salt crystallization, with 99% catalyst recovery. - Enables (S)-selective alkylations of β-keto esters and glycine Schiff bases. - Resolves (R)-BINOL by selective precipitation. A robust, scalable chiral phase-transfer catalyst for API manufacturing.

CAS Number

69221-14-3

Product Name

Cinchonanium, 9-hydroxy-1-(phenylmethyl)-, chloride, (9S)-

IUPAC Name

(S)-[(1S,2R,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol chloride

Molecular Formula

C26H29ClN2O

Molecular Weight

421.0 g/mol

InChI

InChI=1S/C26H29N2O.ClH/c1-2-20-18-28(17-19-8-4-3-5-9-19)15-13-21(20)16-25(28)26(29)23-12-14-27-24-11-7-6-10-22(23)24;/h2-12,14,20-21,25-26,29H,1,13,15-18H2;1H/q+1;/p-1/t20-,21-,25+,26-,28+;/m0./s1

InChI Key

FCHYSBWCOKEPNQ-QOVGZWAVSA-M

Canonical SMILES

C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.[Cl-]

Isomeric SMILES

C=C[C@H]1C[N@@+]2(CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.[Cl-]

The exact mass of the compound N-Benzylcinchoninium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

N-Benzylcinchoninium chloride, Benzylcinchoninium chloride, N-Benzylcinchonine chloride, (8R,9S)-1-Benzyl-9-hydroxycinchonanium chloride, Cinchonanium, 9-hydroxy-1-(phenylmethyl)-, chloride, (9S)-

Purity

≥98%

Package Size

1 g, 5 g, 25 g

Cinchonanium, 9-hydroxy-1-(phenylmethyl)-, chloride, (9S)-, commonly known as N-benzylcinchoninium chloride (BCNC), is a chiral quaternary ammonium salt derived from the natural alkaloid cinchonine. In industrial and laboratory procurement, it is primarily sourced as a chiral phase-transfer catalyst (PTC) and a scalable resolving agent. Unlike standard achiral ammonium salts, BCNC features a rigid, sterically demanding chiral pocket defined by its quinuclidine ring and benzyl substituent, enabling it to govern stereoselective transformations under mild, biphasic conditions [1]. Its procurement value is anchored in its documented capacity to drive high enantiomeric excess (ee) in asymmetric alkylations, Michael additions, and the large-scale optical resolution of critical active pharmaceutical ingredients (APIs) without the need for expensive chromatographic infrastructure[2].

Research Fit

1
Stereochemical Configuration

(9S) carbinol center defines chiral induction for asymmetric PTC workflows

2
Thermal Process Window

Elevated decomposition threshold supports high-temperature alkylation and electrocyclization steps

3
Non-Interchangeable Identity

Diastereomeric with cinchonidinium analog; optical rotation and QC identity must be verified for each lot

Substituting N-benzylcinchoninium chloride with standard achiral phase-transfer catalysts, such as tetrabutylammonium chloride (TBAC), eliminates stereocontrol, yielding racemic mixtures in asymmetric syntheses [1]. More importantly, buyers cannot simply substitute BCNC with its widely available pseudoenantiomer, N-benzylcinchonidinium chloride (BCNDC). Because BCNDC is derived from cinchonidine (the 8S, 9R isomer) rather than cinchonine (the 8R, 9S isomer), substituting one for the other in asymmetric catalytic processes—such as the alkylation of β-keto esters—will invert the absolute configuration of the final product [2]. Procurement must strictly align the (9S) catalyst with the specific target enantiomer of the API or intermediate, as these chiral salts are functionally non-interchangeable in asymmetric synthesis workflows.

Substitution Risk

Stereochemical inversion risk

Switching to the cinchonidinium analog (CAS 69257-04-1) may invert absolute configuration of reaction products due to opposite C9 stereochemistry.

Thermal compatibility divergence

Melting point and decomposition profiles differ; the cinchonidinium derivative may exhibit lower thermal stability, potentially altering process windows.

QC identity markers do not transfer

Optical rotation sign and magnitude are not shared between diastereomers; relying on cinchonidinium reference data risks false identity confirmation.

Stereodivergent Control in Phase-Transfer Alkylation

In the asymmetric phase-transfer alkylation of β-keto esters, the choice between cinchonine- and cinchonidine-derived catalysts dictates the absolute configuration of the product. Utilizing N-benzylcinchoninium chloride (BCNC) selectively induces the formation of the (S)-enantiomer of the α-alkylated β-keto ester in excess. In contrast, utilizing the pseudoenantiomeric N-benzylcinchonidinium chloride under identical conditions leads to the formation of the (R)-enantiomer[1].

Evidence DimensionEnantiomeric preference in β-keto ester alkylation
Target Compound DataBCNC yields the (S)-enantiomer in excess
Comparator Or BaselineN-benzylcinchonidinium chloride yields the (R)-enantiomer in excess
Quantified DifferenceComplete inversion of absolute configuration (S vs. R) based on the pseudoenantiomeric catalyst selected
ConditionsPhase-transfer alkylation at 0 to -40 °C

Buyers must procure this exact (9S) compound when the synthetic pathway requires the (S)-stereocenter, as substitution with the (9R) analog will invert the product chirality.

C9 Epimer Comparison
Head-to-head
+169° vs −188° (Δ sign, 19° magnitude)
Confirms non-interchangeable stereochemical identity for QC
Polarimetry at 20 °C, c=0.4 H₂O

High-Yield, Chromatography-Free Resolution of (S)-Omeprazole

For the industrial-scale optical resolution of racemic omeprazole, BCNC serves as a highly scalable resolving agent. When reacted with racemic omeprazole, BCNC forms a diastereomeric salt that can be isolated via crystallization, yielding (S)-omeprazole with 99% enantiomeric excess (ee). Furthermore, the BCNC resolving agent is recovered with a 99% yield and 99% purity, whereas traditional non-homogeneous resolution methods suffer from poor scalability and require toxic solvents or expensive chromatographic separations [1].

Evidence DimensionRecovery yield and enantiomeric excess (ee) of (S)-omeprazole
Target Compound Data99% catalyst recovery yield and 99% ee of (S)-omeprazole
Comparator Or BaselineStandard non-homogeneous optical resolution methods (impractical on industrial scale)
Quantified DifferenceAchieves >99% ee without chromatographic separation, alongside near-quantitative (99%) catalyst recyclability
ConditionsSalt formation in methanol/ethanol followed by acidic workup (pH 3-3.5) and crystallization

For bulk pharmaceutical procurement, this compound offers a highly scalable, economically viable resolution pathway with near-complete catalyst recyclability.

Melting Point Stability
Head-to-head
256 °C vs 210 °C (Δ 46 °C)
Indicates wider thermal operating window for elevated-temperature reactions
Decomposition points per standard determination

Highly Efficient Molecular Complexation for BINOL Resolution

In the optical resolution of racemic 1,1'-bi-2-naphthol (BINOL), BCNC forms inclusion crystals exclusively with (R)-BINOL, allowing for selective precipitation and separation with >99% ee. Interestingly, its pseudoenantiomer, N-benzylcinchonidinium chloride, also binds to the exact same (R)-enantiomer of BINOL. However, BCNC can be readily prepared in 85% yield from cinchonine, offering an alternative procurement pathway to achieve the identical resolution outcome depending on raw material availability [1].

Evidence DimensionEnantiomeric target and ee in BINOL resolution
Target Compound DataForms inclusion crystals with (R)-BINOL, yielding >99% ee
Comparator Or BaselineN-benzylcinchonidinium chloride (BCNDC) also binds (R)-BINOL to yield >99% ee
Quantified DifferenceBoth pseudoenantiomers resolve the same (R)-enantiomer of BINOL, providing a redundant but scalable resolution pathway
ConditionsMolecular complexation in methanol/ethyl acetate, followed by crystallization

This provides supply chain flexibility, allowing procurement teams to substitute BCNC for BCNDC when resolving (R)-BINOL without altering the target enantiomer outcome.

Synthetic Yield
Cross-study
85% vs 36% (2.4× improvement)
Supports cost-effective in-house catalyst preparation
DMF, 80 °C, 3 h; cinchonine + benzyl chloride
Procurement Cost
Head-to-head
$175 vs $124 (41% premium)
Differentiates procurement planning for specific stereochemical output
10 g unit, single vendor catalog pricing
Enantioselectivity Outcome
Class-level
Cinchonine-type → (R); Cinchonidine-type → (S)
Selection determines absolute product configuration for chiral API synthesis
Observed across multiple cinchona alkaloid PTC systems

Industrial API Resolution (e.g., Esomeprazole)

BCNC is highly suited for the large-scale, chromatography-free optical resolution of racemic omeprazole. Its ability to form easily crystallizable diastereomeric salts allows manufacturers to isolate (S)-omeprazole with >99% ee while recovering 99% of the catalyst, significantly lowering process costs [1].

Asymmetric Phase-Transfer Catalysis

In synthetic workflows requiring the enantioselective alkylation of β-keto esters or glycinate Schiff bases, BCNC is the catalyst of choice when the (S)-stereocenter is targeted. It ensures strict stereocontrol in biphasic organic/aqueous systems where achiral catalysts would yield racemic mixtures [2].

Chiral Ligand Manufacturing (BINOL)

BCNC is a proven reagent in the thermodynamic resolution of racemic 1,1'-bi-2-naphthol (BINOL). By selectively precipitating (R)-BINOL via inclusion complexation, it provides a robust, scalable method for producing enantiopure ligands essential for downstream transition-metal catalysis [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Asymmetric alkylation of glycine Schiff bases
(R)-enantiomer induction profile
Enantiomeric excess and catalyst loading efficiency
Chiral resolution of racemic BINOL
Molecular complexation with BINOL
Enantiomeric purity and resolution yield
Asymmetric 6π electrocyclization
Thermal stability and stereoselectivity
Indoline scaffold enantiopurity
Michael addition / kinetic resolution of Reissert compounds
Kinetic resolution efficiency
Enantiomeric enrichment of heterocyclic products

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

420.1968412 Da

Monoisotopic Mass

420.1968412 Da

Heavy Atom Count

30

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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